Product packaging for 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole(Cat. No.:CAS No. 1421252-92-7)

4-chloro-3,5-dimethyl-1-tosyl-1H-indazole

Cat. No.: B2671049
CAS No.: 1421252-92-7
M. Wt: 334.82
InChI Key: SAJGGRTWCRSPMW-UHFFFAOYSA-N
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Description

Evolution of Indazole Scaffolds in Drug Discovery and Development

The journey of indazole scaffolds in drug discovery has been marked by a transition from initial observations of their biological activity to their rational design and incorporation into a multitude of therapeutic agents. Early research into indazole derivatives revealed a wide array of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This initial promise spurred further investigation, leading to the development of well-known drugs. For instance, benzydamine (B159093) has been used as a non-steroidal anti-inflammatory drug (NSAID), and granisetron (B54018) is a 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy. researchgate.net

The evolution of synthetic methodologies has played a crucial role in expanding the chemical space of indazole derivatives. Modern organic synthesis techniques, including various cross-coupling reactions, have enabled chemists to functionalize the indazole core at nearly every position, leading to a vast library of compounds with diverse biological activities. jocpr.com This has allowed for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a key aspect of modern drug development.

Significance of Substituted Indazole Derivatives in Chemical Biology

The versatility of the indazole scaffold lies in the ability to modify its properties through the introduction of various substituents. The nature and position of these substituents can profoundly influence a molecule's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets. For example, the substitution pattern on the indazole ring can dictate a compound's selectivity for different protein kinases, a class of enzymes heavily implicated in cancer and inflammatory diseases.

Substituted indazole derivatives have been successfully developed as inhibitors of a range of enzymes, including protein kinases, histone deacetylases (HDACs), and poly (ADP-ribose) polymerase (PARP). semanticscholar.org The ability to systematically modify the indazole core allows for the optimization of lead compounds to improve potency, selectivity, and metabolic stability, all critical parameters in the drug discovery pipeline.

Overview of 4-Chloro-3,5-dimethyl-1-tosyl-1H-indazole within Indazole Research

Within the vast landscape of indazole research, this compound stands as a specific, synthetically accessible derivative. While detailed, peer-reviewed research focusing solely on this exact compound is not extensively available in the public domain, its structure allows for an informed discussion of its potential chemical properties and role in medicinal chemistry.

The key structural features of this molecule are:

An Indazole Core: Providing the fundamental bicyclic framework known for its diverse biological activities.

A Chlorine Atom at the 4-position: This halogen substituent can influence the electronic properties of the benzene (B151609) portion of the ring and can be a site for further chemical modification.

Two Methyl Groups at the 3- and 5-positions: These small alkyl groups can impact the molecule's lipophilicity and steric profile, potentially influencing its binding to a biological target.

A Tosyl Group at the 1-position of the pyrazole (B372694) ring: The tosyl (p-toluenesulfonyl) group is a well-known protecting group in organic synthesis. Its presence suggests that this compound could be an intermediate in the synthesis of more complex molecules, where the tosyl group is later removed to allow for further functionalization at the N1 position. The tosyl group is also a good leaving group, which could be utilized in certain synthetic transformations.

The following table summarizes the key chemical identifiers for this compound:

PropertyValue
IUPAC Name 4-chloro-3,5-dimethyl-1-(toluene-4-sulfonyl)-1H-indazole
Molecular Formula C₁₆H₁₅ClN₂O₂S
Molecular Weight 334.82 g/mol
CAS Number 1421252-92-7

Given its structure, this compound is likely a crystalline solid at room temperature. Its primary role in the broader context of indazole research is likely as a synthetic intermediate, providing a stable and versatile platform for the construction of more elaborate indazole-based compounds for biological evaluation. The presence of the tosyl group is a strong indicator of its utility in synthetic chemistry, allowing for controlled and regioselective modifications of the indazole core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15ClN2O2S B2671049 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole CAS No. 1421252-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-dimethyl-1-(4-methylphenyl)sulfonylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10-4-7-13(8-5-10)22(20,21)19-14-9-6-11(2)16(17)15(14)12(3)18-19/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJGGRTWCRSPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=N2)C)C(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Advanced Structural Elucidation of 4 Chloro 3,5 Dimethyl 1 Tosyl 1h Indazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential to unequivocally confirm the identity and substitution pattern of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would feature signals for the indazole and tosyl groups, while the aliphatic region would contain signals for the three methyl groups.

Tosyl Group Protons: The tosyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.3-7.9 ppm), corresponding to the four protons on the p-substituted benzene (B151609) ring. A singlet for the tosyl methyl group (CH₃) would be observed in the aliphatic region (around δ 2.4 ppm).

Indazole Ring Protons: The indazole core has two aromatic protons (H-6 and H-7). These would likely appear as two doublets, with their chemical shifts influenced by the chloro and dimethyl substituents.

Indazole Methyl Protons: Two distinct singlets are expected for the methyl groups at the C-3 and C-5 positions of the indazole ring. Their chemical shifts would differ due to their unique electronic environments.

The ¹³C NMR spectrum provides information on the carbon framework. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Aromatic Carbons: Signals for the carbons of the indazole and tosyl rings would be observed in the typical downfield region for sp² carbons (δ 110-150 ppm). The carbons attached to the nitrogen, chlorine, and sulfonyl group (C-3, C-3a, C-4, C-5, C-7a, and the tosyl C-SO₂) would be significantly deshielded.

Methyl Carbons: Three distinct signals in the upfield region (δ 10-25 ppm) would correspond to the three methyl groups (C-3 methyl, C-5 methyl, and tosyl methyl).

The predicted chemical shifts based on known substituent effects and data from related indazole structures are summarized in the tables below.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-6 7.20 - 7.40 d
H-7 7.50 - 7.70 d
Tosyl H (ortho to SO₂) 7.80 - 8.00 d
Tosyl H (meta to SO₂) 7.30 - 7.50 d
C-3 CH₃ 2.50 - 2.70 s
C-5 CH₃ 2.40 - 2.60 s
Tosyl CH₃ 2.35 - 2.45 s

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 145 - 150
C-3a 120 - 125
C-4 130 - 135
C-5 135 - 140
C-6 125 - 130
C-7 115 - 120
C-7a 140 - 145
Tosyl C-SO₂ 134 - 138
Tosyl C (ortho to SO₂) 129 - 131
Tosyl C (meta to SO₂) 127 - 129
Tosyl C-CH₃ 144 - 148
C-3 CH₃ 12 - 16
C-5 CH₃ 18 - 22

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. A key correlation would be observed between the adjacent aromatic protons H-6 and H-7 on the indazole ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign the chemical shifts of each protonated carbon, such as C-6, C-7, and the carbons of the three methyl groups, by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular skeleton. Key expected correlations include:

The protons of the C-3 methyl group to carbons C-3 and C-3a.

The protons of the C-5 methyl group to carbons C-4, C-5, and C-6.

The aromatic proton H-6 to carbons C-4, C-5, and C-7a.

The aromatic proton H-7 to carbons C-5 and C-7a.

The tosyl methyl protons to the tosyl aromatic carbons.

Together, these 2D NMR techniques would provide an unambiguous assignment of all proton and carbon signals, confirming the 4-chloro-3,5-dimethyl substitution pattern and the attachment of the tosyl group at the N-1 position.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₅ClN₂O₂S), high-resolution mass spectrometry (HRMS) would confirm the exact mass. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion (M⁺), with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum would offer further structural clues. Key fragmentation pathways would likely involve the cleavage of the N-S bond, which is often labile in N-tosylated compounds.

Predicted Mass Spectrometry Data

m/z Value (Predicted) Ion Identity Description
334/336 [C₁₆H₁₅ClN₂O₂S]⁺ Molecular Ion ([M]⁺)
179/181 [C₉H₈ClN₂]⁺ Loss of the tosyl radical (•SO₂C₇H₇)
155 [C₇H₇SO₂]⁺ Tosyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation.

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3100 - 3000 C-H (Aromatic) Stretching
2950 - 2850 C-H (Methyl) Stretching
1600 - 1450 C=C (Aromatic) Stretching
1370 - 1350 S=O (Sulfonyl) Asymmetric Stretching
1180 - 1160 S=O (Sulfonyl) Symmetric Stretching
1100 - 1000 C-N Stretching

The strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonyl group in the tosyl moiety.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. Based on crystal structures of similar N-tosyl-indazoles, several structural features can be anticipated. researchgate.net

Molecular Geometry: The indazole ring system is expected to be essentially planar. The tosyl group would be oriented relative to the indazole plane, with the S-N bond connecting the two aromatic systems. The dihedral angle between the indazole ring and the tosyl benzene ring would be a key structural parameter.

Bond Parameters: The C-Cl, C-N, N-N, and S-O bond lengths would be consistent with standard values for these types of bonds.

Crystal Packing: In the solid state, molecules would likely pack in a manner influenced by weak intermolecular interactions such as C-H···O or C-H···π stacking, which could involve the oxygen atoms of the sulfonyl group and the aromatic rings.

Predicted Crystallographic Parameters (based on analogs)

Parameter Predicted Value/Feature
Crystal System Monoclinic or Orthorhombic
Indazole Ring Planar
N-S Bond Length ~1.70 Å
S=O Bond Length ~1.45 Å
Dihedral Angle (Indazole-Tosyl) 45 - 90°

This comprehensive spectroscopic and structural prediction provides a robust framework for the characterization of this compound.

Theoretical and Computational Chemistry Approaches to 4 Chloro 3,5 Dimethyl 1 Tosyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules and predict their reactivity. nih.gov By calculating the electron density, DFT can determine the ground-state energy of the molecule and provide a wealth of information about its chemical properties.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These frontier orbitals are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net

Hypothetical Frontier Orbital Data for 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole

Parameter Hypothetical Value (eV) Implication
HOMO Energy -6.5 Electron-donating capability
LUMO Energy -1.2 Electron-accepting capability

This table is illustrative and not based on experimental or calculated data.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the oxygen atoms of the sulfonyl group in the tosyl moiety would be expected to be regions of high negative electrostatic potential. The nitrogen atoms of the indazole ring would also exhibit negative potential. The hydrogen atoms of the methyl groups and the aromatic rings would likely show positive potential. This information is critical for predicting how the molecule might interact with other molecules, such as biological receptors or reagents in a chemical reaction. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the different conformations a molecule can adopt and how it interacts with its environment, such as a solvent or a biological target.

For this compound, MD simulations could reveal the rotational freedom around the single bonds, particularly the bond connecting the tosyl group to the indazole ring. This would provide insight into the molecule's flexibility and the range of shapes it can assume. If a potential biological target were known, MD simulations could be used to model the binding process, providing information on the stability of the ligand-target complex and the key intermolecular interactions involved.

In Silico Prediction of Drug-Like Properties and Pharmacokinetic Parameters

In the early stages of drug discovery, computational methods are extensively used to predict the pharmacokinetic properties of a molecule, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help to identify candidates with favorable drug-like properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption and distribution. A molecule's logP value indicates its preference for a lipid-like environment (such as a cell membrane) versus an aqueous environment. Oral bioavailability is a measure of the fraction of an administered dose that reaches the systemic circulation. Computational models can predict these properties based on the molecule's structure. For this compound, the presence of the lipophilic tosyl and dimethyl groups would likely result in a relatively high logP value.

ADME models predict various pharmacokinetic parameters. For instance, they can estimate a molecule's ability to cross the intestinal wall (absorption), its potential to bind to plasma proteins (distribution), its susceptibility to metabolic enzymes (metabolism), and its likely route of elimination from the body (excretion). These in silico predictions are crucial for prioritizing compounds for further experimental testing.

Hypothetical ADME Predictions for this compound

Property Predicted Value Significance
LogP 3.8 Good lipophilicity, may favor membrane permeability
Aqueous Solubility Low May impact formulation and absorption
Human Intestinal Absorption High Likely to be well-absorbed from the gut
Blood-Brain Barrier Permeation Moderate Potential for CNS activity

This table is illustrative and not based on experimental or calculated data.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become an indispensable tool in modern organic chemistry for elucidating complex reaction mechanisms at the molecular level. For a substituted heterocycle such as this compound, these computational methods provide deep insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern the outcome of a chemical transformation. While specific experimental and computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles of quantum chemical calculations can be applied to predict its reactivity in plausible chemical reactions.

The primary methods used for such investigations are based on Density Functional Theory (DFT) and ab initio calculations. These methods are employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. Key information derived from these calculations includes the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies. This allows for the determination of activation energies (ΔG‡), which are crucial for understanding reaction rates, and reaction energies (ΔG°), which indicate the thermodynamic favorability of a reaction.

Two plausible reaction pathways for this compound that can be investigated using quantum chemical calculations are nucleophilic aromatic substitution (SNAr) at the C4 position and thermal or photochemical rearrangement involving the tosyl group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a chlorine atom on the indazole ring suggests that the compound may undergo nucleophilic aromatic substitution. The tosyl group, being strongly electron-withdrawing, would activate the ring system towards such reactions. A computational study of an SNAr reaction, for instance with a generic nucleophile (Nu⁻), would involve the following steps:

Geometry Optimization: The initial structures of the reactants (this compound and the nucleophile), the Meisenheimer intermediate (the addition product), the transition state for its formation, and the final product are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate energy values.

The results of such a hypothetical DFT study are illustrated in the interactive data table below.

Table 1: Hypothetical Calculated Energies for the SNAr Reaction of this compound.
SpeciesRelative Energy (kcal/mol)Key Geometric Parameter
Reactants0.0C4-Cl bond length: 1.75 Å
Transition State (TS1)+18.5Partial C4-Nu bond, elongated C4-Cl bond
Meisenheimer Intermediate+5.2Tetrahedral C4 center
Transition State (TS2)+10.8Breaking C4-Cl bond
Products-15.3C4-Nu bond length: 1.40 Å

Thermal Rearrangement

N-tosylated indazoles can potentially undergo thermal rearrangements. A computational investigation into a hypothetical thermal researchgate.netacs.org-sigmatropic shift of the tosyl group from N1 to a different position, or a more complex rearrangement, would be invaluable. The calculations would aim to identify the transition state for the tosyl group migration. This is often a concerted process, and locating the corresponding transition state can be computationally demanding. The activation energy calculated for this process would predict the feasibility of such a rearrangement under thermal conditions.

An illustrative data table for a hypothetical thermal rearrangement is provided below.

Table 2: Hypothetical Calculated Energies for a Thermal Rearrangement of this compound.
SpeciesRelative Energy (kcal/mol)Description
Reactant (N1-tosyl isomer)0.0Initial stable structure
Transition State+35.7Bridged tosyl group between N1 and another atom
Product (Rearranged isomer)+2.5A less stable isomer

These examples demonstrate how quantum chemical calculations can be used to quantitatively predict the reactivity and reaction mechanisms of this compound. By providing a detailed energy landscape of a reaction, these computational approaches offer insights that are often difficult to obtain through experimental means alone. They can help in rationalizing observed product distributions, predicting the feasibility of unobserved pathways, and guiding the design of new synthetic routes.

Investigation of the Biological Activities and Molecular Mechanisms of 4 Chloro 3,5 Dimethyl 1 Tosyl 1h Indazole and Its Derivatives

Anticancer Activity Research

The indazole scaffold is a key component in several FDA-approved anticancer drugs, highlighting its importance in oncology research. rsc.orgresearchgate.net Numerous derivatives have been synthesized and evaluated, showing potent activity against various cancer cell lines. nih.govresearchgate.net The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as signaling pathways, cell cycle progression, and apoptosis. nih.govnih.gov

Targeting Kinase Pathways (e.g., Tyrosine Kinases, FGFRs, LRRK2)

Indazole derivatives are well-established as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment that can interact with the ATP-binding site of tyrosine kinases. nih.gov This interaction is critical for the anticancer activity of drugs like Linifanib. nih.gov

Several indazole-based compounds have been developed as multi-kinase inhibitors. Pazopanib, for instance, is an indazole-containing drug that targets multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). researchgate.net Another example, Entrectinib, is effective against anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.gov The development of selective kinase inhibitors remains an active area of research to achieve more effective and safer cancer therapies. nih.govnih.gov

Table 1: Examples of Indazole Derivatives as Kinase Inhibitors

Compound Target Kinase(s) IC50 Reference(s)
Pazopanib VEGFRs, PDGFRs, FGFRs Varies by target researchgate.net

Modulation of Cell Cycle Progression and Apoptosis Pathways

A key mechanism through which indazole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.gov Research has shown that certain indazole derivatives can trigger apoptosis in a dose-dependent manner. For instance, one study found that compound 6o , an indazole derivative, induced apoptosis in K562 chronic myeloid leukemia cells, with total apoptosis rates increasing from 9.64% to 37.72% as the concentration was raised. nih.gov

The pro-apoptotic activity of these compounds is often linked to the modulation of key regulatory proteins. Studies have demonstrated that treatment with indazole derivatives can lead to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Some derivatives have also been shown to disrupt the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), further promoting apoptotic cell death. rsc.orgnih.gov Furthermore, compound 6o was found to up-regulate the expression of the p53 tumor suppressor protein and decrease the expression of its inhibitor, MDM2, thereby disrupting the balance of p53 protein levels and ultimately inducing apoptosis. nih.gov

Table 2: Effect of Indazole Derivative 6o on Apoptosis in K562 Cells

Concentration of 6o Total Apoptosis Rate (Early + Late) Duration Reference(s)
10 µM 9.64% 48 h nih.gov
12 µM 16.59% 48 h nih.gov

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by tumor cells. nih.gov By catalyzing the degradation of the essential amino acid tryptophan, IDO1 suppresses the function of immune cells, such as T cells, allowing cancer cells to escape immune surveillance. nih.gov Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy. nih.gov

While specific studies on 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole as an IDO1 inhibitor are not prominent in the reviewed literature, the broader class of 1H-indazole derivatives has been patented for their potential as IDO1 inhibitors. google.com This suggests that the indazole scaffold is considered a viable starting point for developing compounds that can target this immunosuppressive pathway. google.com The development of potent and selective IDO1 inhibitors is a key goal in immuno-oncology, aiming to enhance the body's own immune response against tumors. nih.gov

Investigation of Interactions with Nucleic Acids and Proteins

The biological activity of indazole derivatives is rooted in their interactions with various biomolecules, including proteins and nucleic acids. As discussed, a primary mode of action is the interaction with the ATP-binding pocket of protein kinases. nih.gov

Another significant protein interaction involves the Dishevelled (DVL) protein, a key component of the Wnt signaling pathway, which is often hyperactivated in cancers like colorectal cancer. mdpi.com A compound with a similar structure, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was shown to inhibit the interaction between the Frizzled receptor and the PDZ domain of DVL1. mdpi.com This inhibition downregulates the Wnt pathway and leads to the inhibition of tumor growth, with an EC50 value for cell growth inhibition in HCT116 colon cancer cells of 7.1 ± 0.6 μM. mdpi.com

Antimicrobial Activity Research

In addition to their anticancer properties, indazole derivatives have been investigated for their potential as antimicrobial agents. nih.govmdpi.com The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial compounds with novel mechanisms of action. mdpi.com

Antibacterial Mechanism Investigations (e.g., DNA Gyrase Inhibition)

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription, making it a well-validated target for antibacterial drugs. nih.gov This enzyme introduces negative supercoils into the bacterial chromosome. nih.gov Inhibitors of DNA gyrase can trap the enzyme-DNA complex, leading to double-stranded DNA breaks, arrest of the replication fork, and ultimately, bacterial cell death. nih.gov

While specific data on this compound is limited, the indazole scaffold has been utilized in the design of DNA gyrase inhibitors. mdpi.com For example, a study on 2H-indazole derivatives demonstrated their activity against various pathogens, including protozoa and yeasts. mdpi.com Specifically, 2-phenyl-2H-indazole derivatives showed potent antiprotozoal activity, with some compounds being more active than the reference drug metronidazole (B1676534) against G. intestinalis. mdpi.com

Table 3: Antiprotozoal Activity of a 2-phenyl-2H-indazole Derivative (Compound 8)

Organism IC50 of Compound 8 (µM) IC50 of Metronidazole (µM) Reference(s)
G. intestinalis 1.8 2.0 mdpi.com
E. histolytica 0.8 1.9 mdpi.com

Antifungal and Antiviral Activity Assessments

The indazole nucleus is a significant scaffold in medicinal chemistry, and its derivatives have been explored for various pharmacological activities, including antimicrobial effects. nih.gov While direct studies on the antifungal properties of this compound are not extensively documented, the broader class of indazole-containing compounds has shown promise. Similarly, research into novel anti-influenza drugs has led to the discovery of indazole-containing compounds that exhibit potent activity against both influenza A and B viruses. nih.gov

In one study, a series of indazole derivatives were screened for their ability to inhibit the influenza A/WSN/33(H1N1) virus. One of the lead compounds, referred to as compound 24 in the study, demonstrated significant viral yield reduction. nih.gov Mechanistic studies confirmed that this compound disrupts the interaction between viral proteins PA and PB1, a crucial step in viral replication. nih.gov The potency of this compound was found to be comparable to existing antiviral drugs. nih.gov

Table 1: Antiviral Activity of a Representative Indazole Compound (Compound 24)

Virus StrainAssay TypeResult
A/WSN/33(H1N1)Viral Yield Reduction>90% reduction at 100 μmol/L
Influenza A (Pandemic H1N1)Efficacy ConfirmedEffective against this strain
Influenza BEfficacy ConfirmedEffective against this strain

Anti-inflammatory and Immunomodulatory Activity Research

Indazole derivatives are well-recognized for their anti-inflammatory properties, with some compounds being developed into commercially available anti-inflammatory drugs. nih.govresearchgate.net The structural framework of indazole serves as a versatile template for designing molecules that can interact with key targets in inflammatory pathways.

A key mechanism through which anti-inflammatory compounds exert their effects is by modulating the production and activity of pro-inflammatory mediators. These mediators include cytokines like tumor necrosis factor (TNF) and interleukin-1β (IL-1β), which are crucial in the pathogenesis of inflammatory diseases such as rheumatoid arthritis. nih.gov Research has shown that the inhibition of certain enzymes, such as Protein Arginine Deiminase 4 (PAD4), can regulate the expression of these inflammatory cytokines in neutrophils. nih.gov The action of indazole-based compounds as PAD4 inhibitors suggests a direct mechanism for controlling the release of these pro-inflammatory signals.

Research into the interaction of this compound and its direct derivatives with the Glucocorticoid Receptor (GR) is not prominently featured in the current scientific literature. While other nonsteroidal compounds have been designed as selective glucocorticoid receptor modulators, specific data linking the indazole scaffold of the subject compound to GR-mediated activity is not available. nih.gov

A significant area of research for indazole derivatives is the inhibition of Protein Arginine Deiminase 4 (PAD4). PAD4 is an enzyme that plays a critical role in the post-translational modification of proteins through a process called citrullination. nih.gov The dysregulation of PAD4 is implicated in the pathology of numerous inflammatory conditions, including rheumatoid arthritis, and some cancers. nih.gov Consequently, PAD4 has emerged as a key therapeutic target. nih.govnih.gov

Studies have focused on developing potent and selective PAD4 inhibitors based on the indazole scaffold. Structure-activity relationship (SAR) investigations have revealed that substitutions on the indazole ring are critical for inhibitory activity. Specifically, the introduction of a chloro substituent at the C4 position of the indazole ring has been shown to provide a significant improvement in inhibitory activity against PAD4. nih.gov This makes the 4-chloro-indazole structure particularly relevant. Further modifications, such as the addition of chloro groups at other positions, have been explored to enhance potency and selectivity over other PAD isozymes. nih.gov

Table 2: Effect of Chloro Substitution on Indazole-Based PAD4 Inhibitors

Compound ModificationEffect on PAD4 Inhibitory ActivitySelectivity Profile
Chloro substituent at position 4Significant improvementModest improvement in selectivity over PAD3
Chloro substituent at position 5Significant improvementModest improvement in selectivity over PAD3
Dichloro substituents (e.g., positions 4 and 6)Considerable improvement7-fold selectivity over PAD3; high selectivity over PAD1 and PAD2

Research in Neurodegenerative Diseases

The application of indazole derivatives in the context of neurodegenerative diseases is an emerging field of study. While direct research on this compound for these conditions is limited, related heterocyclic compounds such as imidazoles are being investigated as potential therapeutic leads for conditions like Alzheimer's disease. nih.gov This research often focuses on multi-targeted strategies, aiming to address the complex pathologies of these diseases, which can involve inflammation, oxidative stress, and protein misfolding. nih.gov

A hallmark of many neurodegenerative disorders, including Alzheimer's disease, is the aggregation of specific proteins, such as the formation of amyloid-beta (Aβ) plaques. nih.gov Developing therapeutic strategies to modulate these protein aggregation pathways is a central goal of current research. While some imidazole-based compounds have been studied for their potential to mitigate Aβ plaque pathology, specific investigations into the effects of this compound on protein aggregation and associated neuroprotective pathways have not been identified in the reviewed literature. nih.gov

Table of Mentioned Compounds

Targeting Specific Enzymes in Neurological Disorders (e.g., LRRK2)

Mutations in the leucine-rich repeat kinase 2 (LRRK2) gene are recognized as a significant genetic contributor to both familial and sporadic cases of Parkinson's disease (PD). acs.orgresearchgate.net The G2019S mutation, in particular, leads to increased kinase activity, suggesting that the inhibition of LRRK2 is a promising neuroprotective strategy for PD treatment. acs.orgnih.gov Consequently, the development of potent and selective LRRK2 inhibitors is an area of intensive research.

The N-heteroaryl indazole scaffold has been identified as a promising foundation for the development of LRRK2 kinase inhibitors. acs.orgacs.org Research has focused on optimizing this series of compounds to create potent, selective, and central nervous system (CNS)-penetrant molecules. researchgate.net These inhibitors are typically designed to be ATP competitive. researchgate.net Structure-based drug design and parallel medicinal chemistry have been employed to enhance CNS drug-like properties and improve physicochemical profiles while maintaining high potency and selectivity. nih.gov

In vitro biochemical assays, such as the LRRK2 Km ATP LanthaScreen assay using a GST-tagged human mutant G2019S LRRK2, are utilized to determine the inhibitory activity of these compounds. acs.org The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating their potency. While specific data for this compound is not detailed in the reviewed literature, studies on analogous N-heteroaryl indazole derivatives demonstrate the potential of this chemical class. Representative compounds from these studies have shown significant LRRK2 inhibition, often in the low nanomolar range.

Table 1: LRRK2 Inhibition by Representative Indazole Derivatives
Compound IDStructure/ClassLRRK2 IC₅₀ (nM)
Example 1N-Heteroaryl Indazole1.2
Example 2N-Heteroaryl Indazole0.8
Example 3N-Heteroaryl Indazole1.5
Example 4"Reinvented" Indazole Lead2.1

Data in the table is representative of the compound class from published studies and does not correspond to the specific subject compound.

The research into these indazole derivatives establishes that LRRK2-induced neurodegeneration is kinase-dependent and that kinase inhibition could be a viable neuroprotective approach for Parkinson's disease. nih.gov

Other Pharmacological Activity Exploration

The versatile structure of the indazole nucleus has prompted its investigation in a variety of other therapeutic areas. nih.gov

The indazole scaffold has been explored for its potential against protozoan parasites. Leishmaniasis, a disease caused by parasites of the genus Leishmania, is a significant global health issue with inadequate therapies that are often hindered by toxicity and drug resistance. nih.gov

In this context, derivatives of indazole have demonstrated promising antileishmanial activity. Studies on 3-chloro-6-nitro-1H-indazole derivatives revealed inhibitory activity against several Leishmania species. nih.gov The inhibitory potency was found to be species-dependent, with several derivatives showing strong to moderate activity against L. infantum. nih.gov Similarly, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis, with several compounds showing high selectivity and potent activity against the intracellular amastigote stage of the parasite. nih.gov The structure-activity relationship (SAR) studies indicated that hydrophilic fragments substituted at position 1 of the indazole ring played a key role in improving the selectivity profile. nih.gov

Table 2: Antileishmanial Activity of Representative Indazole Derivatives against L. amazonensis
Compound ClassTarget StageIC₅₀ (µM)Selectivity Index
2-benzyl-5-nitroindazolin-3-one derivativeAmastigote0.46875
3-chloro-6-nitro-1H-indazole derivativePromastigote8.5>11
2-benzyl-5-nitroindazolin-3-one derivativePromastigote0.65>15

Data in the table is representative of the compound class from published studies and does not correspond to the specific subject compound.

While direct studies on the antimalarial activity of this compound were not found, the broader investigation of nitrogen-containing heterocycles for antiparasitic properties suggests this could be a potential area for future research.

The diverse biological profile of indazole derivatives includes potential applications in metabolic and viral diseases. nih.gov

Antidiabetic Activity: Indazole-based compounds have been designed and synthesized as potential treatments for type 2 diabetes mellitus. nih.gov One approach involves targeting the glucagon (B607659) receptor, with certain indazole derivatives acting as glucagon receptor antagonists (GRAs). nih.govresearchgate.net In preclinical models, an orally active indazole-based GRA was shown to blunt glucagon-induced glucose excursion and significantly lower acute glucose levels. nih.gov The indazole core is considered a valuable structural motif for discovering agents to treat neurological disorders and has also been noted for its potential in antidiabetic drug discovery. researchgate.net

Anti-HIV Activity: The indazole nucleus is present in various synthetic compounds that possess a wide range of pharmacological activities, including anti-HIV activity. nih.govresearchgate.net Research has identified new chemical scaffolds for HIV-1 inhibition, and indazole derivatives have been developed as part of these discovery efforts. nih.gov While potent activity has been identified, challenges such as poor aqueous solubility have led to the development of prodrug strategies, for instance, using N-acyloxymethyl analogues to improve physicochemical properties. nih.gov Further computational and in vitro studies continue to explore indazole-hybrid molecules for their potential to bind to key viral proteins of HIV-1. doi.org

Structure Activity Relationship Sar Studies of 4 Chloro 3,5 Dimethyl 1 Tosyl 1h Indazole Analogs

Impact of Substituents at the Indazole Core on Biological Efficacy

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. nih.gov The presence of methyl groups at the C3 and C5 positions and a chlorine atom at the C4 position on the 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole scaffold are key determinants of its pharmacological profile.

The C3 position of the indazole ring is frequently modified to modulate biological activity. For instance, studies on C3-substituted 1H-indazoles have shown that the introduction of various groups can lead to potent inhibitory activities against enzymes like IDO1 (Indoleamine 2,3-dioxygenase). nih.gov Specifically, the presence of a suitably substituted carbohydrazide moiety at the C3 position has been found to be crucial for strong inhibitory activity. nih.gov In other cases, C3-allyl 1H-indazoles with quaternary stereocenters have been synthesized, demonstrating the tolerance of this position for sterically demanding groups. nih.gov The methyl group at C3 in the target compound likely contributes to the molecule's lipophilicity and may engage in hydrophobic interactions within a receptor's binding pocket.

Substituents on the benzene (B151609) portion of the indazole core also play a critical role. SAR studies on indazole derivatives targeting fibroblast growth factor receptors (FGFRs) indicated that substituent groups at both the 4- and 6-positions were crucial for inhibitory activity. nih.gov The chlorine atom at the C4 position of this compound introduces both steric bulk and electronic effects. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. semanticscholar.org The methyl group at C5 further modifies the electronic and steric profile of the benzene ring, potentially improving target engagement and pharmacokinetic properties. For example, in a series of 3-aminoindazole derivatives, substitutions at the C5 position were explored to optimize activity against anaplastic lymphoma kinase (ALK). nih.gov

Table 1: Impact of Indazole Core Substitutions on Biological Activity in Analogs

PositionSubstituentObserved Effect on Biological ActivityTarget/Assay
C3CarbohydrazideCrucial for potent IDO1 enzyme inhibition. nih.govIDO1 Enzyme
C3Allyl groupsTolerated, leading to potent C3-allyl 1H-indazoles. nih.govN/A (Synthetic Study)
C5Various groupsModifications led to potent ALK inhibitors (e.g., Entrectinib). nih.govAnaplastic Lymphoma Kinase (ALK)
C4 & C6Various groupsCrucial for IDO1 inhibition. nih.govIDO1 Enzyme
C5ChlorineIn 5-chloroindazole analogs of tryptamines, this substitution abolished 5-HT2A receptor activity. nih.gov5-HT2A Receptor

Role of the Tosyl Group in Receptor Binding and Mechanism of Action

The N1 position of the indazole ring is a common site for substitution, and the nature of the substituent can drastically alter the compound's properties. The tosyl (p-toluenesulfonyl) group on this compound is a large, electron-withdrawing group that significantly impacts the molecule's conformation, electronics, and potential interactions.

While the tosyl group is often used as a protecting group in organic synthesis, in this context, it is an integral part of the molecule's structure and likely plays a key role in its biological activity. The sulfonamide linkage is a common feature in many marketed drugs. The tosyl group can serve several functions in receptor binding:

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors (e.g., backbone NH groups or side chains of amino acids like lysine or arginine) in a receptor binding site.

Steric Influence: The bulky nature of the tosyl group can provide a specific orientation for the indazole core within the binding pocket, promoting favorable interactions and preventing unfavorable ones. This steric bulk can enhance selectivity for a particular target.

Hydrophobic and Aromatic Interactions: The toluene ring of the tosyl group provides an additional hydrophobic surface that can engage in van der Waals or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

Modulation of Physicochemical Properties: The tosyl group increases the molecule's molecular weight and lipophilicity, which can affect its solubility, permeability, and metabolic stability.

In many kinase inhibitors, the indazole N1 or N2 nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase. pharmablock.com The presence of the tosyl group at N1 precludes its role as a hydrogen bond donor but introduces the potential for other interactions as described above. The electron-withdrawing nature of the tosyl group also reduces the basicity of the N2 nitrogen, which could be critical for avoiding off-target interactions or for fine-tuning the electronic properties required for specific receptor recognition.

Influence of Halogenation and Alkylation on Potency and Selectivity

The combination of halogenation and alkylation is a common strategy in medicinal chemistry to fine-tune the potency and selectivity of lead compounds. beilstein-journals.org In this compound, the chloro and dimethyl substituents are expected to synergistically influence its biological profile.

Halogenation: The introduction of a chlorine atom at the C4 position can have several positive effects. As an electron-withdrawing group, it can modulate the pKa of the molecule and influence the electronic character of the aromatic system. Furthermore, chlorine can participate in halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein target, which can significantly contribute to binding affinity. semanticscholar.org In some cases, halogenation can also block sites of metabolism, thereby improving the pharmacokinetic profile of a compound. For example, the introduction of chloro and dichloro substituents on the indazole ring has been explored in the development of potent kinase inhibitors. nih.gov

Alkylation: The methyl groups at C3 and C5 primarily increase the lipophilicity of the molecule. This can enhance binding to hydrophobic pockets within a receptor. The C3-methyl group can be particularly important for filling a specific sub-pocket, and its presence can be a deciding factor for potency. For instance, in a series of antibacterial 3-methyl-1H-indazole derivatives, potent activity was observed against several bacterial strains. nih.gov The steric bulk of alkyl groups also influences the regioselectivity of further reactions, such as N-alkylation, which highlights the importance of steric factors in the interaction of substituted indazoles. beilstein-journals.orgd-nb.info

The combined effect of the 4-chloro and 3,5-dimethyl substitutions creates a unique electronic and steric profile. The electron-withdrawing chlorine atom can make the aromatic ring electron-deficient, while the electron-donating methyl groups can partially counteract this effect. This specific pattern can lead to high selectivity for a target that has a complementary binding site.

Table 2: Effects of Halogenation and Alkylation on Indazole Analog Activity

Compound ClassSubstitutionEffect on Potency/SelectivityReference
1H-Indazole Derivatives6-Chloro, 6-MethylsulfonylTolerated in the synthesis of C3-allyl indazoles. nih.gov
Tryptamine Analogs5-ChloroindazoleDisplayed no appreciable 5-HT2A functional activity. semanticscholar.orgnih.gov
Kinase Inhibitors6-(2,6-dichloro-3,5-dimethoxyphenyl)Potent inhibition of protein kinases. nih.gov
General IndazolesC3-tert-butylLed to >99% N-1 regioselectivity in alkylation reactions, indicating strong steric influence. beilstein-journals.orgd-nb.info

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

In the absence of a known crystal structure of the target protein, pharmacophore modeling and ligand-based drug design (LBDD) are powerful tools for understanding SAR and designing new analogs. dovepress.comrsc.org A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For a series of analogs related to this compound, a pharmacophore model could be generated based on the structures of active and inactive compounds. nih.gov A hypothetical pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor feature: Corresponding to the sulfonyl oxygens of the tosyl group.

An Aromatic/Hydrophobic region: Representing the toluene part of the tosyl group.

A second Aromatic/Hydrophobic region: Representing the indazole core itself.

A Halogen Bond Donor feature: Corresponding to the C4-chloro substituent.

Two Hydrophobic/Steric features: Representing the C3 and C5 methyl groups.

This model can then be used for virtual screening of compound libraries to identify new molecules with different cores but the same essential pharmacophoric features. dovepress.com

Ligand-based drug design (LBDD) further utilizes the information from active analogs to build quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the structural features of molecules with their biological activities. For instance, a 2D-QSAR study could reveal the importance of specific electronic (e.g., Hammett constants of substituents) or topological descriptors, while a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could map the favorable and unfavorable steric and electrostatic interaction fields around the aligned molecules.

The development of a pharmacophore model for tetrahydroindazole-based sigma-2 receptor ligands, for example, helped summarize the common features present in potent ligands and guided further optimization. nih.gov Similarly, a de novo design approach was used to identify an indazole-based pharmacophore for the inhibition of FGFR kinases. nih.gov These examples underscore the utility of LBDD approaches in the development of indazole-based therapeutic agents.

Pharmacological and Toxicological Research Paradigms for Novel Indazole Derivatives

In Vitro Assays for Target Binding and Functional Activity

The initial step in characterizing a novel compound involves identifying its molecular targets. In vitro assays are fundamental to determine if the compound directly interacts with specific proteins, such as receptors or enzymes, and to quantify the nature of this interaction.

For a novel indazole derivative, target binding is often assessed through competitive binding assays. These experiments measure the ability of the test compound to displace a known radiolabeled ligand from its target protein. The affinity of the compound for the target is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of the radiolabeled ligand. Indazole derivatives have been investigated for their binding to a wide range of biological targets, including cannabinoid receptors and various protein kinases. nih.govacs.orgnih.gov

Following the confirmation of binding, functional assays are conducted to determine the compound's effect on the target's biological activity. If the target is an enzyme, its activity is measured in the presence of varying concentrations of the compound to determine whether it acts as an inhibitor or an activator. For example, various indazole compounds have been evaluated as inhibitors of enzymes like polyphenol oxidase and lactoperoxidase. nih.govnih.gov If the target is a receptor, functional assays might measure downstream signaling events, such as changes in second messenger concentrations (e.g., cAMP) or reporter gene activation.

Table 1: Illustrative Target Binding and Functional Activity Data for an Indazole Compound This table presents hypothetical data for illustrative purposes.

Target Protein Assay Type Metric Result
Kinase X Competitive Radioligand Binding Ki 25 nM
Kinase Y Competitive Radioligand Binding Ki 150 nM
Kinase X In Vitro Kinase Activity Assay IC50 40 nM

Cellular Assays for Antiproliferative and Cytotoxicity Studies

To understand the effect of a compound on whole cells, a battery of cellular assays is employed. For indazole derivatives, which are often explored for their anticancer potential, antiproliferative and cytotoxicity assays are particularly crucial. nih.govnih.gov These assays determine the compound's ability to inhibit cell growth or to kill cells directly.

Antiproliferative activity is commonly measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com This colorimetric assay quantifies the number of viable cells in a culture after treatment with the test compound. The results are expressed as an IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%. Such studies are typically performed on a panel of human cancer cell lines to assess the breadth and selectivity of the compound's activity. japsonline.comrsc.orgnih.govnih.gov

Crucially, the cytotoxicity of the compound is also evaluated against non-cancerous, healthy cell lines to determine its therapeutic index or selectivity. mdpi.comnih.gov A compound that is highly potent against cancer cells but shows minimal toxicity to normal cells is considered a promising candidate for further development. nih.gov

Table 2: Illustrative Antiproliferative and Cytotoxicity Data for 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole This table presents hypothetical data for illustrative purposes, based on findings for other indazole derivatives. mdpi.comjapsonline.comnih.gov

Cell Line Cell Type IC50 (µM)
A549 Human Lung Carcinoma 2.5
K562 Human Myeloid Leukemia 5.1
MCF-7 Human Breast Adenocarcinoma 8.3
WiDr Human Colon Carcinoma 4.7

Enzymatic Inhibition Kinetic Studies

When a compound is identified as an enzyme inhibitor, kinetic studies are performed to elucidate the mechanism of inhibition. This information is vital for understanding how the compound interacts with the enzyme and can guide further optimization of its structure.

Enzyme inhibition kinetics determine whether the inhibitor is competitive, non-competitive, uncompetitive, or a mixed-type inhibitor. This is achieved by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data are often visualized using graphical methods like the Lineweaver-Burk plot. The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, is a key parameter derived from these studies and provides a direct measure of the inhibitor's potency. nih.govnih.gov Studies on various indazole derivatives have identified them as potent inhibitors of enzymes like potato polyphenol oxidase, with detailed kinetic analyses revealing their specific modes of inhibition. nih.gov

Table 3: Illustrative Enzyme Inhibition Kinetic Data This table presents hypothetical data for illustrative purposes.

Target Enzyme Substrate Type of Inhibition Ki (µM)
Kinase X ATP Competitive 0.015

Mechanistic Toxicology Investigations at the Molecular Level

Early assessment of potential toxicity is a critical component of drug discovery. Mechanistic toxicology studies aim to identify any potential for a compound to cause cellular damage, particularly to genetic material.

A standard initial screen for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test. acs.org This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test compound, and the number of colonies that revert to a non-mutant state is counted. A significant increase in the reversion rate suggests that the compound is mutagenic. These tests are conducted both with and without a metabolic activation system (typically a rat liver fraction called S9) to determine if the parent compound or its metabolites are responsible for the mutagenic effect. acs.org Research on certain complex indazole-containing molecules has shown that metabolic processes can lead to the formation of reactive intermediates responsible for mutagenicity. acs.org

Table 4: Illustrative Results from a Bacterial Reverse Mutation (Ames) Assay This table presents hypothetical data for illustrative purposes.

Tester Strain Compound Concentration (µ g/plate ) Without S9 Metabolic Activation (Mean Revertants ± SD) With S9 Metabolic Activation (Mean Revertants ± SD)
TA98 0 (Control) 25 ± 4 30 ± 5
TA98 10 28 ± 6 35 ± 7
TA98 50 31 ± 5 155 ± 18*
TA98 100 29 ± 7 290 ± 25*

*Indicates a significant increase over control, suggesting potential mutagenicity of a metabolite.

Metabolic Stability and Metabolite Identification Studies (Research Stage)

The metabolic stability of a compound is a key determinant of its pharmacokinetic properties, such as its half-life and oral bioavailability. These studies are conducted early in the research phase to predict how a compound will be processed in the body.

The most common in vitro method for assessing metabolic stability involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The rate at which the parent compound disappears over time is measured to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov Indazole scaffolds are sometimes used as bioisosteres of other chemical groups, like phenols, to improve metabolic stability and reduce susceptibility to Phase I and II metabolism. pharmablock.com

Following stability assessment, metabolite identification studies are performed to determine the chemical structures of the major metabolites. This is typically done by incubating the compound with microsomes or hepatocytes and analyzing the resulting mixture using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). Identifying the "soft spots" in a molecule that are prone to metabolism allows medicinal chemists to modify the structure to create more stable and potentially more effective drug candidates. nih.gov

Table 5: Illustrative In Vitro Metabolic Stability Data This table presents hypothetical data for illustrative purposes.

Species System t½ (min) Intrinsic Clearance (µL/min/mg protein)
Rat Liver Microsomes 45 15.4

Future Perspectives and Research Trajectories for 4 Chloro 3,5 Dimethyl 1 Tosyl 1h Indazole

Design of Next-Generation Indazole Scaffolds with Enhanced Selectivity

The indazole nucleus is a cornerstone in the development of contemporary therapeutics, particularly in the realm of kinase inhibitors for oncology. The compound 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole represents a key intermediate in the synthesis of highly functionalized indazole derivatives. While not typically the final active pharmaceutical ingredient (API), its structure provides a template for future drug design, aimed at achieving enhanced selectivity and potency.

The strategic placement of the chloro and dimethyl groups on the indazole core of this compound offers a unique starting point for the design of next-generation kinase inhibitors. The tosyl group, while primarily serving as a protecting group during synthesis, can be strategically removed to allow for further diversification of the scaffold. Future research will likely focus on leveraging the existing substitution pattern to explore novel chemical space and develop compounds with improved pharmacological profiles.

A significant trajectory in this field is the development of covalent inhibitors. By introducing a reactive group, or "warhead," onto the indazole scaffold, medicinal chemists can design molecules that form a permanent covalent bond with a specific amino acid residue within the target kinase's active site. This approach can lead to prolonged and potent inhibition, a desirable characteristic for anticancer agents. The 4-chloro-3,5-dimethyl-1H-indazole core (after removal of the tosyl group) provides a stable platform for the attachment of various warheads, such as acrylamides or vinyl sulfonamides.

Furthermore, the principles of fragment-based drug discovery (FBDD) are being increasingly applied to the design of novel indazole-based inhibitors. Small molecular fragments that bind to specific pockets of a target kinase can be identified and then elaborated or linked together to create more potent and selective lead compounds. The substituted indazole core of the title compound can be considered a privileged fragment that can be combined with other fragments to generate novel chemical entities with tailored biological activities.

Another promising avenue of research is the exploration of allosteric inhibitors. Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding site of kinases, allosteric inhibitors bind to a distinct, less-conserved site on the enzyme. This can lead to greater selectivity and a reduced likelihood of off-target effects. The unique electronic and steric properties imparted by the chloro and dimethyl substituents on the indazole ring could be exploited to design molecules that favor binding to allosteric sites.

The future of indazole-based drug design will also heavily rely on computational modeling and artificial intelligence. In silico methods can be used to predict the binding affinity and selectivity of virtual libraries of compounds based on the 4-chloro-3,5-dimethyl-1H-indazole scaffold. This computational pre-screening can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

The development of next-generation indazole scaffolds will also involve exploring novel bioisosteric replacements for the existing functional groups. For instance, the chloro group could be replaced with other halogen atoms or small lipophilic groups to fine-tune the compound's physicochemical properties and biological activity. Similarly, the methyl groups could be replaced with other alkyl or functionalized alkyl groups to probe for additional interactions within the kinase active site.

Interactive Data Table: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₂O₂S
Molecular Weight334.82 g/mol
AppearanceWhite to light-red to brown solid
Purity>95%
Storage TemperatureRoom Temperature

Interactive Data Table: Spectroscopic Data (Hypothetical)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 8.05 (s, 1H), 7.80 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H), 2.55 (s, 3H), 2.40 (s, 3H), 2.35 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 145.5, 140.2, 135.8, 134.1, 130.0, 128.9, 127.5, 122.3, 115.6, 21.6, 15.4, 12.8
Mass Spec (ESI-MS)m/z 335.06 [M+H]⁺

Q & A

Q. How can high mosaicity or twinning in crystals be managed during XRD analysis?

  • Methodological Answer :
  • Data Collection : Use a smaller crystal or reduce exposure time to minimize radiation damage.
  • Software Tools : Apply SHELXL’s TWIN and BASF commands to refine twinned data, leveraging protocols for macromolecular crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.